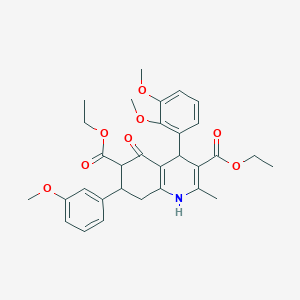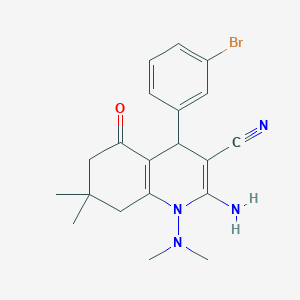
Diethyl 4-(2,3-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(2,3-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, commonly known as DMC, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of medicine. DMC belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of DMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth. DMC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, DMC has been shown to inhibit the growth of various strains of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMC has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in the programmed cell death process. DMC has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, DMC has been shown to possess anti-microbial properties by disrupting the cell membranes of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMC in lab experiments is its low toxicity and high efficacy. DMC has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for cancer therapy. In addition, DMC has been found to possess high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one of the limitations of using DMC in lab experiments is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on DMC. One of the potential applications of DMC is in the development of new anti-cancer drugs. DMC has been shown to possess potent anti-cancer properties, and further research is needed to explore its potential as a therapeutic agent. In addition, DMC has been found to possess anti-inflammatory and anti-microbial properties, which makes it a promising candidate for the treatment of various inflammatory and infectious diseases. Furthermore, future research can focus on improving the solubility and bioavailability of DMC, which can enhance its efficacy in vivo.
Métodos De Síntesis
DMC can be synthesized using a simple and efficient method that involves the condensation of 2,3-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, and methyl acetoacetate in the presence of piperidine as a catalyst. The reaction mixture is refluxed in ethanol for a few hours, and the resulting product is purified using column chromatography. The yield of DMC obtained using this method is around 70%.
Aplicaciones Científicas De Investigación
DMC has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. DMC has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMC has been shown to possess anti-microbial properties by inhibiting the growth of various strains of bacteria and fungi.
Propiedades
Fórmula molecular |
C31H35NO8 |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
diethyl 4-(2,3-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C31H35NO8/c1-7-39-30(34)24-17(3)32-22-16-21(18-11-9-12-19(15-18)36-4)26(31(35)40-8-2)28(33)27(22)25(24)20-13-10-14-23(37-5)29(20)38-6/h9-15,21,25-26,32H,7-8,16H2,1-6H3 |
Clave InChI |
KNZIKANVNCDKBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C(=CC=C3)OC)OC)C4=CC(=CC=C4)OC |
SMILES canónico |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C(=CC=C3)OC)OC)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303582.png)
![3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303583.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303585.png)
![3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303588.png)
![3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303590.png)
![3-amino-N-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303591.png)
![3-amino-N-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303592.png)
![3-amino-N-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303594.png)
![Diethyl 5-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B303595.png)
![3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303596.png)
![3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303598.png)
![Methyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B303609.png)
![Ethyl 5-(2,4-dibromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B303610.png)
